molecular formula C7H12N4O2S B2750359 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide CAS No. 627836-81-1

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide

Katalognummer B2750359
CAS-Nummer: 627836-81-1
Molekulargewicht: 216.26
InChI-Schlüssel: GYHBVHHXVVZKJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the CAS Number: 627836-81-1 . It has a molecular weight of 216.26 and is typically in the form of a powder . This compound is not intended for human or veterinary use, but is used for research purposes.


Molecular Structure Analysis

The molecular formula of this compound is C7H12N4O2S . The InChI code is 1S/C7H12N4O2S/c1-11(2)14(12,13)6-3-4-7(10-8)9-5-6/h3-5H,8H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

The physical form of this compound is a powder . It is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current resources.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

Research on derivatives of 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide has shown promising results in the development of antimycobacterial agents. A study by Güzel et al. (2009) focused on the synthesis of pyridinium derivatives that exhibited nanomolar inhibitory activity against two beta-carbonic anhydrases from Mycobacterium tuberculosis, suggesting potential for developing alternative antimycobacterial treatments with a novel mechanism of action. This indicates a significant stride towards combating tuberculosis through new molecular frameworks (Güzel et al., 2009).

Anticancer Activity

Another area of application is in cancer research, where N,N-dimethylbenzenesulfonamide derivatives have been explored for their antiproliferative properties. Bashandy et al. (2014) synthesized novel compounds that demonstrated higher antiproliferative activity against the human breast cancer cell line MCF-7 compared to doxorubicin, a commonly used chemotherapeutic agent. These findings open up new avenues for cancer treatment, highlighting the therapeutic potential of sulfonamide derivatives (Bashandy et al., 2014).

Antiglaucoma Agents

The sulfonamide derivatives have also been explored for their potential in treating glaucoma. Scozzafava et al. (1999) discussed the synthesis of water-soluble sulfonamides that effectively inhibited carbonic anhydrase isozymes involved in aqueous humor secretion, demonstrating strong and long-lasting intraocular pressure-lowering effects in experimental models. This research signifies the potential of these compounds in developing new antiglaucoma medications (Scozzafava et al., 1999).

Antiviral and Antibacterial Applications

Compounds derived from this compound have also been investigated for their antibacterial and antiviral activities. Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, showing significant antibacterial activity, hinting at their potential use as antibacterial agents (Azab et al., 2013).

Organic Synthesis and Material Science

Furthermore, these compounds have been utilized in organic synthesis and material science. Yang and Tian (2017) highlighted the role of sulfonyl hydrazides, including this compound derivatives, as sulfonyl sources in the preparation of sulfones, sulfonamides, and other sulfur-containing compounds, underscoring their versatility in synthetic chemistry (Yang & Tian, 2017).

Safety and Hazards

The safety information for 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of ingestion or skin contact, medical help should be sought .

Eigenschaften

IUPAC Name

6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S/c1-11(2)14(12,13)6-3-4-7(10-8)9-5-6/h3-5H,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHBVHHXVVZKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627836-81-1
Record name 6-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1.9 g (8.8 mmol) of 6-chloro-N,N-dimethylpyridine-3-sulfonamide and 4.6 mL (91.5 mmol) of hydrazine monohydrate in 10 mL of EtOH is heated for 2 hours at 80° C. The precipitate obtained, after cooling to room temperature, is filtered off and then washed with 10 mL of EtOH and dried under vacuum. 1.62 g of 6-hydrazino-N,N-dimethylpyridine-3-sulfonamide are obtained in the form of a white powder.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.